N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-15-7-3-9-18-19(15)10-4-8-17-16(21)14-11-12-5-1-2-6-13(12)22-14/h1-3,5-7,9,11H,4,8,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUGODGHMBZQHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can be approached through multiple synthetic routes. A common method involves the coupling of a benzofuran carboxylic acid derivative with a pyridazinone precursor. The reaction typically employs a coupling reagent such as carbodiimide in the presence of a base. Reaction conditions usually involve mild heating and a suitable solvent like dichloromethane or dimethylformamide.
Industrial Production Methods
Industrial synthesis may scale up the laboratory procedures, optimizing conditions for yield and purity. Techniques like continuous flow chemistry might be employed to streamline the process, ensuring efficient reaction times and consistent product quality. Safety protocols are integral during industrial production to handle the reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide can undergo various chemical reactions including:
Oxidation: : The compound might be oxidized at the benzofuran moiety or the pyridazinone ring.
Reduction: : The compound can be reduced to form different derivatives, possibly affecting the pyridazinone ring.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the compound at specific sites, especially around the aromatic rings.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Conditions often involve controlled temperatures and inert atmospheres to maintain the stability of the reactive intermediates.
Major Products
The major products of these reactions often include various substituted derivatives, which can further undergo functionalization for specific applications.
Scientific Research Applications
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is investigated in multiple scientific areas:
Chemistry: : It serves as a building block for more complex molecules in synthetic chemistry.
Biology: : The compound may be explored for its potential biological activities, including enzyme inhibition or receptor modulation.
Medicine: : Research might focus on its application in drug development for its potential therapeutic effects.
Industry: : It could be used in materials science for creating specialized polymers or other advanced materials.
Mechanism of Action
The compound’s effects are typically exerted through its interactions with specific molecular targets. These might include:
Enzymes: : Inhibiting or modulating enzyme activity.
Receptors: : Binding to certain receptors to elicit a biological response.
Pathways: : Affecting biochemical pathways that are crucial for certain cellular functions.
Comparison with Similar Compounds
Tacrine–Benzofuran Hybrids ()
Compounds such as N-(4-((1,2,3,4-tetrahydroacridin-9-yl)amino)alkyl)benzofuran-2-carboxamide (e.g., 13–20) share the benzofuran carboxamide core but replace the pyridazinone with a tacrine (tetrahydroacridine) moiety. Key differences include:
| Parameter | Query Compound | Tacrine Hybrids (e.g., Compound 13) |
|---|---|---|
| Heterocyclic moiety | 6-Oxopyridazin-1(6H)-yl | 1,2,3,4-Tetrahydroacridin-9-yl |
| Linker length | Propyl | Propyl (13) or butyl (14) |
| Substituents | None | Methoxy at benzofuran (e.g., 17) |
| Synthesis yield | Not reported | 67–79% |
| Melting point | Not reported | 145–146°C (13), 117–118°C (14) |
Implications :
Benzyloxy Pyridazine Derivatives ()
Compounds like 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) feature a pyridazinone core but differ in substituents:
| Parameter | Query Compound | Benzyloxy Pyridazine (5a) |
|---|---|---|
| Core structure | Benzofuran-2-carboxamide | Benzenesulfonamide |
| Substituent | Propyl linker | Benzyloxy at pyridazine C3 |
| Synthesis | Not detailed | Benzyl bromide + pyridazine sulfonamide |
Implications :
Furopyridine Carboxamides ()
Compounds like 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide share a carboxamide-functionalized fused furan system but incorporate fluorophenyl and pyrimidinyl groups.
| Parameter | Query Compound | Furopyridine Carboxamide |
|---|---|---|
| Core structure | Benzofuran | Furo[2,3-b]pyridine |
| Substituents | Pyridazinone | Fluorophenyl, pyrimidinyl cyclopropane |
| Synthesis | Not detailed | HATU-mediated coupling in DMF |
Implications :
- The furopyridine scaffold may enhance π-stacking interactions with aromatic residues in enzyme active sites.
- Fluorine and pyrimidine substituents could improve metabolic stability compared to the query compound .
Biological Activity
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzofuran-2-carboxamide is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with various biological targets and its implications for drug development.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a benzofuran core and a pyridazinone moiety. This unique combination suggests that it may interact with multiple biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 256.29 g/mol |
| CAS Number | Not specified |
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. The specific mechanism of action may involve:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways, similar to other benzofuran derivatives that have shown efficacy against viral targets like HCV NS5B RNA-dependent RNA polymerase .
- Receptor Modulation: Interaction with specific receptors could lead to modulation of signaling pathways, potentially affecting cellular responses related to inflammation or cancer progression.
Anticancer Properties
Preliminary studies suggest that compounds with structural similarities to this compound exhibit anticancer activity. For instance, benzofuran derivatives have been reported to demonstrate moderate aromatase inhibition, which is crucial in hormone-dependent cancers like breast cancer.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are supported by studies indicating that benzofuran derivatives can reduce inflammatory markers in vitro. This suggests that this compound may also exert similar effects, warranting further investigation.
Case Studies and Research Findings
Several studies have utilized molecular docking and dynamics simulations to evaluate the binding affinities of benzofuran derivatives against various biological targets:
- HCV NS5B Inhibition:
-
Structure-Activity Relationship (SAR):
- Investigations into the SAR of benzofuran derivatives revealed that modifications to the core structure can significantly influence biological activity, suggesting that this compound could be optimized for enhanced efficacy.
Q & A
Advanced Research Questions
How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Compound purity : Validate via HPLC (>98% purity) to exclude off-target effects from impurities .
- Assay conditions : Compare buffer pH (e.g., TRIS vs. HEPES) and co-solvents (DMSO concentration ≤0.1%) .
- Cell line variability : Use authenticated cell lines (e.g., ATCC) and include positive controls (e.g., doxorubicin for cytotoxicity) .
What strategies improve target selectivity in SAR studies?
- Scaffold diversification : Modify the pyridazine ring (e.g., 5-methyl substitution) or benzofuran substituents (e.g., chloro vs. methoxy) to probe steric/electronic effects .
- Molecular docking : Use software like AutoDock Vina to predict binding modes in homology models (e.g., kinase ATP-binding pockets) .
- Proteome-wide profiling : Employ thermal shift assays (TSA) to identify off-target interactions .
How to assess metabolic stability in preclinical studies?
- Liver microsomal assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition .
What crystallographic methods optimize polymorph screening?
- Solvent evaporation : Recrystallize from DMSO/water or ethanol/ethyl acetate mixtures to isolate stable polymorphs .
- PXRD : Compare experimental patterns with simulated data from single-crystal structures to identify dominant forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
